4,4'-Stilbenedicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-31-2 | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4,4 Stilbenedicarboxylic Acid
Established Synthetic Pathways
Conventional Organic Synthesis Approaches (e.g., from p-toluic acid, p-formylbenzoate)
The synthesis of 4,4'-stilbenedicarboxylic acid (SDA) has been approached through several conventional methods. One established, albeit high-temperature, method involves the direct reaction of p-toluic acid with sulfur. In this process, a stoichiometric excess of p-toluic acid is heated with sulfur at approximately 265°C under a pressure of about 5.5 bars in a nitrogen atmosphere. prepchem.com This reaction yields this compound, though the reported yield is modest at 34% based on the amount of sulfur used. prepchem.com A significant drawback of this method is the production of hydrogen sulfide (B99878), which requires specialized equipment for handling and effluent treatment. prepchem.com
Another pathway focuses on producing the dialkyl esters of this compound, which can then be hydrolyzed to the diacid. A multi-step process has been developed utilizing p-toluic acid and an alkyl p-formylbenzoate. google.comwipo.int This synthetic route involves three main steps:
Chlorination: p-Toluic acid is chlorinated using sulfuryl chloride in the presence of a free radical initiator (like an aroyl peroxide or azo compound) and a solvent such as chlorobenzene. google.com This step produces p-(chloromethyl)benzoic acid.
Phosphonate (B1237965) Formation: The resulting p-(chloromethyl)benzoic acid is then reacted with a trialkyl phosphite (B83602) at elevated temperatures (e.g., 170°C) to form a phosphonate ester compound. google.com
Wittig-Horner Reaction: The phosphonate ester is reacted with an alkyl p-formylbenzoate in the presence of a strong base, such as an alkali metal alkoxide, in an inert solvent. google.com This final step yields the desired dialkyl 4,4'-stilbenedicarboxylate. google.comwipo.int
| Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| p-Toluic acid | Sulfur, 265°C, 5.5 bars, N₂ | This compound | 34% | prepchem.com |
| p-Toluic acid, Alkyl p-formylbenzoate | 1) SO₂Cl₂, initiator; 2) Trialkyl phosphite; 3) Alkali metal alkoxide | Dialkyl 4,4'-stilbenedicarboxylate | Not specified in summary | google.comwipo.int |
| Methyl p-formylbenzoate | 1) H₂S, HCl; 2) Heat, Cu, diphenyl ether | Dimethyl 4,4'-stilbenedicarboxylate | 37.5% | prepchem.com |
Modernized and Environmentally Conscious Synthetic Routes (e.g., solid-base catalysis)
In an effort to develop more environmentally benign synthetic methods, a novel process utilizing solid-base catalysis has been established. This route avoids the harsh conditions and hazardous byproducts associated with some conventional methods. google.com The process starts with p-cyanobenzyl halide and proceeds in two main stages:
Cross-linking Reaction: The starting material, p-cyanobenzyl halide, is dissolved in a solvent like toluene. A solid base, such as sodium carbonate (Na₂CO₃) or potassium hydroxide (B78521) (KOH), is then added to catalyze a cross-linking reaction. google.com This step produces the intermediate 4,4'-dicyanostilbene (B177162) (also referred to as 4,4'-stilbene dimethyl cyanide). The reaction is conducted under mild temperature conditions, for instance, at 24°C when using p-cyanobenzyl chloride and Na₂CO₃, yielding the intermediate at over 76%. google.com
Alkaline Hydrolysis: The 4,4'-dicyanostilbene intermediate is then subjected to alkaline hydrolysis in an aqueous solvent system. google.com This step involves heating the intermediate with a base like sodium hydroxide (NaOH) or pyridine (B92270) in water. The reaction converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding the final product, this compound. google.com This hydrolysis step can achieve high yields, with reported figures reaching over 83%. google.com
Derivatization and Functionalization Strategies
Synthesis of Amine-Functionalized this compound Derivatives (e.g., 2,2'-diamino-4,4'-stilbenedicarboxylic acid)
The functionalization of this compound (SDA) to introduce new chemical moieties is crucial for tailoring its properties for specific applications, such as in the construction of metal-organic frameworks (MOFs). A key derivative is 2,2'-diamino-4,4'-stilbenedicarboxylic acid (DASDCA). acs.org This compound, an amine-functionalized dicarboxylic acid, serves as an organic linker in advanced materials. sigmaaldrich.com
The synthesis of the DASDCA linker has been reported following a procedure that modifies the stilbene (B7821643) backbone. acs.org A detailed synthesis involves the nitration of the stilbene core, followed by a reduction of the nitro groups to amino groups. While the direct nitration of SDA is one potential route, a described synthesis starts with 4,4'-dinitrostilbene-2,2'-disulfonic acid. The synthesis of DASDCA itself has been achieved and the resulting linker used to create porous zirconium-based MOFs. acs.org In a typical MOF synthesis, the DASDCA linker is dissolved in a solvent like dimethylformamide (DMF) along with a metal salt, such as zirconium(IV) chloride (ZrCl₄), and a modulator like benzoic acid. The mixture is then heated to produce the crystalline MOF material. acs.org The presence of the amino groups on the linker allows for further post-synthetic modification of the resulting framework. acs.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄ | |
| Molecular Weight | 298.29 g/mol | |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 200-205 °C | sigmaaldrich.com |
| Key Application | Organic linker for MOFs | sigmaaldrich.com |
Reactions Involving Carboxylic Acid Moieties (e.g., esterification, amidation)
The two carboxylic acid groups on the this compound molecule are primary sites for chemical reactions, allowing for the creation of a wide array of derivatives. guidechem.comcymitquimica.com Two of the most common and useful reactions are esterification and amidation. guidechem.comcymitquimica.com
Esterification is the reaction of the carboxylic acid groups with alcohols to form esters. This reaction is fundamental to producing dialkyl 4,4'-stilbenedicarboxylates, which are valuable intermediates, particularly in the polymer and optical brightener industries. google.comguidechem.com For example, dimethyl 4,4'-stilbenedicarboxylate is a direct precursor that can be synthesized via several routes. prepchem.comchemicalbook.com Esterification can also be used to covalently attach the stilbene moiety to other structures. In one study, this compound was used to functionalize graphene oxide (GO) through a standard esterification process, creating a GO-stilbene conjugate. researchgate.netuq.edu.au
Amidation involves the reaction of the carboxylic acid groups with amines to form amides. This reaction provides a robust method for linking the stilbene dicarboxylic acid core to amine-containing molecules or substrates. Similar to esterification, amidation has been used to modify the surface of graphene oxide. In a reported procedure, GO was functionalized with aniline (B41778) through an amidation process involving the carboxylic acid groups of a stilbene derivative, demonstrating the utility of this reaction for creating new composite materials. researchgate.netuq.edu.au These reactions highlight the versatility of this compound as a building block in organic and materials synthesis. guidechem.com
Coordination Chemistry and Metal Organic Frameworks Mofs Research
4,4'-Stilbenedicarboxylic Acid as a Ligand in Coordination Polymerization
The dicarboxylic acid derivative of stilbene (B7821643), this compound (H₂sdc), has garnered considerable attention in the field of crystal engineering and materials science. Its unique structural and chemical characteristics make it an excellent candidate for the synthesis of coordination polymers with diverse topologies and potential applications. The rigid, linear geometry of the trans-isomer, coupled with the versatile coordination capabilities of its terminal carboxylate groups, allows for the systematic design of extended networks.
Ligand Design Principles and Coordination Modes
The utility of this compound as a ligand in the construction of coordination polymers and MOFs is rooted in its inherent molecular properties. The central carbon-carbon double bond in the stilbene backbone imparts rigidity and linearity to the molecule, particularly in its trans-(E) configuration. This predictable geometry is a key principle in the design of crystalline materials, allowing for the targeted synthesis of specific network topologies. The extended π-conjugated system of the stilbene unit also contributes to the potential for interesting photoluminescent properties in the resulting frameworks. semanticscholar.orgmdpi.com
The terminal carboxylate groups are the primary sites for coordination to metal ions. Upon deprotonation, these groups can adopt a variety of coordination modes, which is a critical factor in determining the dimensionality and structure of the final coordination polymer. Common coordination modes observed for the carboxylate groups of the stilbenedicarboxylate ligand include monodentate, bidentate chelating, and bidentate bridging. The ability of a single carboxylate group to bridge two or more metal centers is fundamental to the formation of extended one-, two-, and three-dimensional networks. Furthermore, the fully deprotonated stilbenedicarboxylate anion (sdc²⁻) can act as a linker connecting multiple metal centers, with coordination modes described as octa- and decadentate in some structures. icm.edu.plbibliotekanauki.pl The flexibility in coordination allows for the formation of a wide array of architectures when combined with different metal ions.
The stereoisomerism of the stilbene backbone, specifically the difference between the trans-(E) and cis-(Z) isomers, also plays a crucial role in ligand design. rsc.orgrsc.org The linear trans-isomer is most commonly used due to its thermodynamic stability and its ability to form predictable, extended structures. rsc.org In contrast, the bent geometry of the cis-isomer introduces a kink in the linker, leading to different and often more complex network topologies. rsc.orgrsc.org This isomeric control provides another tool for chemists to fine-tune the resulting framework structures. rsc.orgrsc.org
Influence of Metal Ion Selection on Coordination Architecture
The choice of the metal ion is a decisive factor in dictating the final architecture of the coordination polymer. The preferred coordination number, geometry, and ionic radius of the metal ion, in conjunction with the coordination modes of the this compound ligand, direct the self-assembly process towards a specific structural outcome.
The large ionic radii and high coordination numbers characteristic of lanthanide ions lead to the formation of unique and often complex architectures with this compound. Research has explored the use of both the trans-(E) and cis-(Z) isomers of the ligand, resulting in vastly different structures.
With the trans-isomer, solvothermal synthesis with trivalent lanthanide salts (Er³⁺ and Tm³⁺) has produced isostructural, non-interpenetrating metal-organic frameworks. nih.gov These materials feature large, diamond-shaped pores. nih.gov A distinctive feature in these structures is the presence of bis-bidentate carboxylate groups that coordinate to two different lanthanide ions, with each ligand connecting a total of four Ln(III) ions. nih.gov The asymmetric units in these frameworks contain two crystallographically independent lanthanide ions, both in seven-coordinate environments. nih.gov
More recent research has focused on the previously overlooked cis-(Z) isomer of this compound. rsc.orgrsc.org The synthesis of ten different lanthanide-based frameworks with this isomer has been reported, yielding five 2D sheet-like structures and five microporous 3D frameworks. rsc.org The 2D coordination polymers were formed with Sm, Eu, Gd, Tb, and Ho, while the 3D frameworks were obtained with Eu, Gd, Tb, Ho, and Er. rsc.org In the 2D structures, the lanthanide centers are eight-coordinate, forming dodecahedral polyhedra. rsc.org These centers are linked by the (Z)-stilbenedicarboxylate ligands and water molecules into one-dimensional inorganic chains that are further connected into sheets. rsc.org The 3D frameworks exhibit a novel network topology and possess internal voids. rsc.orgrsc.org It has been suggested that the 2D layered structures are intermediates that can transform into the more stable 3D frameworks over time. ncl.ac.uk
Table 1: Selected Lanthanide-Based Architectures with this compound
| Metal Ion | Ligand Isomer | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|---|
| Er³⁺, Tm³⁺ | trans-(E) | 3D | Non-interpenetrating network with large diamond-shaped pores; seven-coordinate metal centers. | nih.gov |
| Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺, Ho³⁺ | cis-(Z) | 2D | Sheet-like structures with eight-coordinate metal centers forming 1D inorganic chains. | rsc.org |
| Eu³⁺, Gd³⁺, Tb³⁺, Ho³⁺, Er³⁺ | cis-(Z) | 3D | Microporous frameworks with a novel network topology and 1D pore channels. | rsc.orgrsc.org |
Transition metals, with their varied coordination preferences, have been extensively used to construct MOFs with this compound. Zinc(II) has been a particularly popular choice. For instance, by varying the synthetic conditions, both a 2D layered MOF, [Zn₃(sdc)₃(dmf)₂]ₙ, and a 3D cubic framework, {[Zn₄O(sdc)₃(dmf)]·CHCl₃}ₙ, have been prepared. semanticscholar.org Another study reports a 2D Zn-based MOF synthesized under solvothermal conditions that features trinuclear Zn₃(RCO₂)₆ secondary building units (SBUs) connected by the stilbene linker to form a hexagonal network. kiche.or.kr The zinc atoms in this structure exhibit both octahedral and tetrahedral coordination environments. kiche.or.kr The reaction of Zn(II) with the ligand in different solvents has also been shown to produce different topologies; a 2D square-grid framework is formed in ethanol, while a 3D pcu topology is favored in chloroform.
Coordination polymers of Cd(II) have also been synthesized. For example, [Cd(sdc)(H₂O)]ₙ is a known coordination polymer, though detailed structural descriptions in the provided sources are limited. semanticscholar.orgmdpi.com
Manganese(II) and Magnesium(II) have been used in conjunction with ligands similar to this compound, such as 4,4'-azobenzenedicarboxylic acid (ABDCA), highlighting the broader applicability of this class of linkers. acs.org While specific structural details for Mn(II) and Mg(II) with this compound are not extensively covered in the provided results, the work with related ligands suggests the formation of 2D and 3D frameworks. acs.org
Table 2: Selected Transition Metal-Based Architectures with this compound
| Metal Ion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|
| Zn(II) | 2D | Layered structure with the formula [Zn₃(sdc)₃(dmf)₂]ₙ. | semanticscholar.org |
| Zn(II) | 3D | Cubic framework with the formula {[Zn₄O(sdc)₃(dmf)]·CHCl₃}ₙ. | semanticscholar.org |
| Zn(II) | 2D | Hexagonal network formed from trinuclear Zn₃(RCO₂)₆ SBUs. | kiche.or.kr |
| Cd(II) | Polymer | Coordination polymer with the formula [Cd(sdc)(H₂O)]ₙ. | semanticscholar.orgmdpi.com |
While less common than transition metal or lanthanide-based frameworks, coordination polymers of alkali metals with this compound have been synthesized. A notable example is the three-dimensional coordination polymer {[Na₂SDC(H₂O)]}ₙ. icm.edu.plbibliotekanauki.pl This compound was synthesized from sodium hydroxide (B78521) and the ligand in an aqueous medium. icm.edu.plbibliotekanauki.pl The crystal structure reveals both penta- and hexa-coordinated sodium atoms. icm.edu.plbibliotekanauki.pl The asymmetric unit contains two independent sodium ions, two halves of the stilbenedicarboxylate linker, and one water molecule. icm.edu.pl The Na1 atom is penta-coordinated in a distorted trigonal bipyramidal geometry, while the Na2 atom is hexa-coordinated in a significantly distorted octahedral environment. icm.edu.pl The stilbenedicarboxylate linkers in this structure are described as having octa- and decadentate coordination modes, and the water molecule acts as a bridge between the two sodium centers, contributing to the formation of the 3D framework. icm.edu.plbibliotekanauki.pl
Table 3: Alkali Metal-Based Architecture with this compound
| Metal Ion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|
| Na(I) | 3D | Penta- and hexa-coordinated Na⁺ ions; octa- and decadentate SDC²⁻ linkers; bridging aqua ligand. | icm.edu.plbibliotekanauki.pl |
Zirconium-based MOFs (Zr-MOFs) are renowned for their exceptional thermal and chemical stability, which is attributed to the strong Zr-O bonds. The use of this compound as a linker in Zr-MOFs has led to the creation of highly porous materials. These frameworks are typically constructed from the robust Zr₆O₄(OH)₄(CO₂)₁₂ secondary building unit (SBU). usf.eduresearchgate.net In these structures, the twelve-connected SBU is linked by the linear stilbene dicarboxylate ligands to form a face-centered-cubic (fcu) network topology. usf.edu The resulting materials, such as UBMOF-9, exhibit high porosity and surface areas. rsc.org The synthesis often employs modulators like benzoic acid to facilitate the growth of single crystals suitable for X-ray diffraction analysis. usf.eduacs.org The combination of the stable zirconium cluster and the rigid, extended stilbene linker results in robust frameworks with potential applications in gas storage and separation. usf.edursc.org
Table 4: Zirconium-Based Architectures with this compound
| Metal Ion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|
| Zr(IV) | 3D | Truncated octahedral SBU of Zr₆O₄(OH)₄(CO₂)₁₂; highly porous fcu network. | usf.eduresearchgate.net |
| Zr(IV) | 3D | Octahedral [Zr₆O₄(OH)₄(CO₂)] cluster units connected by twelve linker molecules. | rsc.org |
Alkali Metal-Based Architectures (e.g., Na(I))
Reticular Chemistry and MOF Design Principles
Reticular chemistry, the science of linking molecular building blocks into predetermined network structures, is fundamental to the design of MOFs based on this compound. By carefully selecting metal nodes and reaction conditions, researchers can engineer frameworks with specific characteristics.
The rational design of MOFs using this compound allows for the fine-tuning of their physical and chemical properties. rsc.orgrsc.org The choice of metal-ligand combination is a straightforward method to adjust these properties. rsc.org For instance, the reaction of trans-4,4'-stilbenedicarboxylic acid with zinc nitrate (B79036) can yield different structures depending on the solvent and temperature. In N,N-dimethylformamide (DMF), a dense 2D network is formed, while in N,N-diethylformamide (DEF) at higher temperatures, a porous 3D framework with interpenetrating cubic lattices is produced. nih.gov This highlights how synthetic conditions can be manipulated to engineer specific framework architectures.
Furthermore, the introduction of functional groups onto the stilbene backbone or the use of mixed-linker strategies can significantly alter the properties of the resulting MOFs. For example, the incorporation of amino groups, as in 2,2′-diamino-4,4′-stilbenedicarboxylic acid, has been used to create highly porous zirconium-based MOFs with enhanced gas storage capabilities. rsc.org The mixed-linker approach, combining this compound with its amino-functionalized counterpart, resulted in a MOF, UBMOF-31, with excellent hydrogen uptake and high selectivity for CO₂ over N₂. rsc.org These examples underscore the power of rational design in creating MOFs with tailored functionalities for applications such as gas storage and separation. rsc.orgrsc.org
The geometry of the this compound linker plays a crucial role in determining the pore size and shape of the resulting MOFs. The linear and rigid nature of the trans isomer is often utilized to create well-defined channels and cavities. For instance, the reaction of trans-4,4'-stilbenedicarboxylic acid with zinc nitrate can produce a porous 3D framework with a structure analogous to the isoreticular MOF (IRMOF) series. nih.gov
Recent research has also explored the use of the cis isomer, (Z)-4,4'-stilbenedicarboxylic acid, which had been largely overlooked. rsc.orgrsc.org The synthesis of lanthanide-based MOFs with the (Z)-H₂SDC linker has led to the formation of microporous 3D frameworks. rsc.orgrsc.org These frameworks possess one-dimensional pore channels and internal voids with diameters up to 5.2 Å. rsc.orgrsc.org The accessible volume within these pores can be increased by removing solvent molecules, making these materials microporous. rsc.org For example, in a series of lanthanide-(Z)-H₂SDC frameworks, the solvent-accessible voids occupy approximately 5.9% of the unit cell volume, which increases to 7.4% upon solvent removal. rsc.org This demonstrates the potential to control pore dimensions by selecting the appropriate isomer of the stilbene-based linker.
The table below summarizes the pore characteristics of a lanthanide-(Z)-H₂SDC MOF. rsc.org
| Property | Value |
| Solvent Accessible Void (with solvent) | 5.9% of unit cell volume (176 ų) |
| Solvent Accessible Void (solvent removed) | 7.4% of unit cell volume (219.58 ų) |
| Probe Radius for Calculation | 1.0 Å |
| Largest Accessible Spherical Void Diameter | 5.2 Å |
This data is calculated using Mercury (2020.3). rsc.org
The isomeric form of this compound, whether cis (Z) or trans (E), has a profound impact on the resulting MOF's topology and properties. rsc.orgrsc.org While the trans isomer has been extensively studied, leading to numerous unique frameworks, the cis isomer has only recently been explored in detail. rsc.orgrsc.org
The use of (Z)-4,4'-stilbenedicarboxylic acid with lanthanide metals has resulted in the synthesis of ten new frameworks, including five 2D sheet structures and five microporous 3D frameworks. rsc.orgrsc.org The 2D frameworks can transform into the more thermodynamically stable 3D frameworks over extended reaction times. researchgate.net This transformation highlights the kinetic control over the formation of the initial 2D structures. researchgate.net
Furthermore, ligand isomerism can affect the luminescent properties of the MOFs. For instance, a significant energy shift and difference in peak shape are observed in the luminescence spectra of 2D and 3D zinc MOFs constructed from (E)-4,4'-stilbenedicarboxylic acid, which is attributed to ligand-ligand charge transfer coupling between stilbene units. rsc.org This demonstrates that the choice of isomer is a powerful tool for tuning not only the structure but also the functional properties of the resulting MOFs. rsc.org
The geometry of this compound and the coordination preferences of the metal ions can lead to the formation of complex topologies, including interpenetrated and helical structures. Interpenetration, where two or more independent frameworks grow through each other, is a common phenomenon in MOF chemistry and can significantly impact the porosity of the material.
For example, a porous 3D framework synthesized from trans-4,4'-stilbenedicarboxylic acid and zinc nitrate consists of two interpenetrating cubic lattices. nih.govacs.org This interpenetration divides the large potential void space into smaller pores. Similarly, a copper-based MOF constructed with a meta-substituted biphenyldicarboxylic acid, a ligand with a twisted geometry akin to some stilbene derivatives, also forms a two-fold interpenetrated 3D structure with one-dimensional open channels. researchgate.net In some cases, the degree of interpenetration can be controlled. For instance, a threefold interpenetrating net with pcu topology was observed in a magnesium-based MOF with an azo-functionalized dicarboxylic ligand, a structural analogue of H₂SDC. acs.org A fivefold interpenetration was seen in a zinc-based framework with the same ligand. acs.org
Helical structures can also arise from the coordination of this compound with metal ions. These helical chains can then assemble into larger 3D frameworks. While specific examples of helical topologies with H₂SDC are less commonly reported in the provided context, the formation of such structures is a known feature in coordination polymers, often driven by the coordination geometry of the metal center and the bridging nature of the ligand.
The use of less common isomers of linkers, such as (Z)-4,4'-stilbenedicarboxylic acid, can lead to the discovery of novel network topologies. rsc.orgrsc.org Reticular chemistry predicts the structures that can be formed from specific building blocks, and the exploration of new building blocks or isomers expands the library of achievable topologies.
A significant recent finding in this area is the discovery of a previously unrecognized underlying net topology, now registered as lmj1 , in a series of three-dimensional frameworks synthesized from (Z)-4,4'-stilbenedicarboxylic acid and lanthanide metals. rsc.orgrsc.orgresearchgate.net These microporous 3D frameworks are distinct from the structures typically formed with the more common trans isomer. rsc.orgrsc.org
The lmj1 topology arises from the specific coordination of the bent (Z)-H₂SDC linker with the lanthanide metal centers, creating a unique connectivity pattern. researchgate.net This discovery underscores the importance of exploring the full range of isomeric possibilities for organic linkers in the design and synthesis of new MOFs with novel structures and potentially unique properties. The ability to create new topologies opens up possibilities for materials with tailored pore environments and functionalities. rsc.org
Formation of Interpenetrated and Helical Topologies
Post-Synthetic Modification of this compound-Based MOFs
Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into pre-existing MOFs, thereby altering their properties without changing the underlying framework topology. acs.org This approach has been applied to MOFs derived from derivatives of this compound.
A notable example involves a zirconium-based MOF, Zr-DASDCA, constructed from the 2,2′-diamino-4,4′-stilbenedicarboxylic acid (DASDCA) linker. acs.org The amino groups on the stilbene backbone provide reactive sites for PSM. In one study, Zr-DASDCA was modified with oxalyl chloride and terephthaloyl chloride, which introduced additional carboxylic, phenyl, and amide functional groups onto the framework. acs.org This modification altered the porosity of the MOF, with the BET surface area and pore volume decreasing after functionalization due to the attachment of these new groups. acs.org
The table below shows the changes in porosity of Zr-DASDCA upon post-synthetic modification. acs.org
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Pristine Zr-DASDCA | 1050 | 0.55 |
| OC-Zr-DASDCA | 850 | 0.45 |
| TC-Zr-DASDCA | 750 | 0.40 |
OC-Zr-DASDCA: Zr-DASDCA modified with oxalyl chloride. TC-Zr-DASDCA: Zr-DASDCA modified with terephthaloyl chloride. acs.org
Another approach to PSM in stilbene-based MOFs is the partial replacement of linkers. A MIL-140 structured MOF based on this compound was synthesized, and subsequently, some of the stilbene linkers were replaced by 4,4'-azostilbenedicarboxylic acid through post-synthetic exchange. uni-hannover.de This resulted in a mixed-linker MOF with new chemical properties conferred by the azo groups, which could then be used to coordinate copper ions for sensing applications. uni-hannover.de
These examples demonstrate that post-synthetic modification is a versatile tool for fine-tuning the properties of this compound-based MOFs, enabling the development of materials with enhanced performance for specific applications. acs.orguni-hannover.de
Strategies for Framework Functionalization via Covalent Modification
The functionalization of MOFs through covalent modification is a powerful strategy for introducing new chemical functionalities and tuning the properties of these materials. While direct covalent modification of the stilbene double bond in a pre-existing MOF is one approach, a more common strategy involves the use of a pre-functionalized stilbene-based linker during the MOF synthesis. This allows for the incorporation of reactive sites that can undergo subsequent chemical transformations.
A notable example involves the synthesis of a zirconium-based MOF, Zr-DASDCA, using 2,2′-diamino-4,4′-stilbenedicarboxylic acid (DASDCA), an amino-functionalized derivative of SDA. nih.govresearchgate.netacs.org The presence of the amino groups on the stilbene backbone provides handles for post-synthetic modification (PSM). This approach allows for the introduction of new functional groups that would not be stable under the initial MOF synthesis conditions.
In one study, the Zr-DASDCA framework was modified by reacting it with oxalyl chloride and terephthaloyl chloride. acs.org This post-synthetic covalent modification resulted in the introduction of new carboxylic acid groups onto the framework. The reaction proceeds via the formation of an amide bond between the amino groups of the DASDCA linker and the acyl chlorides. This strategy effectively transforms the functionality of the MOF's pores, enhancing its properties for specific applications such as controlled drug delivery. acs.org The degree of functionalization can be controlled and quantified, as demonstrated by acid-base titration to measure the total amount of carboxylic acid groups present after modification. acs.org
This method highlights a key strategy for framework functionalization: the incorporation of a reactive linker (an SDA derivative) followed by a covalent post-synthetic modification to achieve the desired functionality. This two-step process expands the chemical diversity and complexity of MOFs that can be synthesized.
Table 1: Covalent Modification of a Stilbene-Derivative MOF
| Parent MOF | Functionalizing Agent | Resulting Functional Group | Degree of Functionalization | Reference |
| Zr-DASDCA | Oxalyl Chloride | Carboxylic Acid | 56% | acs.org |
| Zr-DASDCA | Terephthaloyl Chloride | Carboxylic Acid | 43% | acs.org |
Stereoselective Transformations within MOF Scaffolds
The highly ordered and constrained environment within the pores of Metal-Organic Frameworks can be exploited to influence the stereochemical outcome of chemical reactions. By confining reactants within these well-defined spaces, it is possible to achieve stereoselective transformations that might be difficult to control in solution-phase chemistry. MOFs constructed from this compound have been shown to act as heterogeneous catalysts or hosts that can direct the stereoselectivity of reactions involving the stilbene linker itself.
A prominent example of this is the diastereoselective bromination of the stilbene units within a porous MOF, specifically Zn₄O(trans-4,4'-stilbenedicarboxylate)₃. nih.govacs.orguea.ac.uk In this post-synthetic modification, the MOF is treated with bromine, leading to the electrophilic addition of bromine across the carbon-carbon double bond of the stilbene linkers.
The key finding of this research is that the rigidity of the stilbene linker, which is coordinated within the robust framework, dictates the stereochemical course of the bromination reaction. nih.govuea.ac.uk The confinement prevents free rotation around the single bond of the bromonium ion intermediate, leading to a preferred anti-addition pathway and the formation of one diastereomer in favor of the other. This stereocontrol is a direct consequence of the heterogeneous reaction environment provided by the MOF. In contrast, the bromination of stilbene derivatives in solution often leads to a mixture of diastereomers.
This work demonstrates that the MOF scaffold can act as a "supramolecular auxiliary," guiding the stereochemical outcome of a reaction occurring on the linker itself. The porous nature of the MOF allows for the diffusion of reactants to the reactive sites, while the structural rigidity imposes stereochemical constraints. nih.govuea.ac.uk This principle opens up possibilities for designing MOFs that can perform asymmetric catalysis or stereoselective post-synthetic modifications on achiral linkers.
Table 2: Stereoselective Bromination in a this compound-Based MOF
| MOF | Reactant | Reaction Type | Key Finding | Reference |
| Zn₄O(trans-4,4'-stilbenedicarboxylate)₃ | Bromine (Br₂) | Diastereoselective Bromination | The rigid MOF structure leads to stereocontrol in the heterogeneous bromination of the stilbene units. | nih.govacs.orguea.ac.uk |
Photophysical and Spectroscopic Investigations
Luminescence Properties of 4,4'-Stilbenedicarboxylic Acid and its Derivatives
The inherent fluorescence of the stilbene (B7821643) core makes SDA a valuable component in the design of light-emitting materials, particularly in the construction of metal-organic frameworks (MOFs). The luminescence of these materials is intricately linked to the electronic properties of the SDA ligand.
Intrinsic Ligand-Based Emission and Chromophoric Behavior
The luminescence observed in materials incorporating this compound often originates from the ligand itself. The stilbene unit acts as a chromophore, and its extended π-conjugation allows for π-π* electronic transitions upon excitation. This results in ligand-based luminescence, typically observed in the blue region of the electromagnetic spectrum. rsc.orgresearchgate.netosti.govncl.ac.uk For instance, frameworks constructed with (Z)-4,4'-stilbene dicarboxylic acid exhibit strong blue ligand-based luminescence. ncl.ac.uk This intrinsic emission is a key characteristic that is harnessed in the development of fluorescent materials. nih.gov
The rigidification of the SDA linker upon coordination within a metal-organic framework often leads to an enhancement of its luminescence compared to the free ligand in solution. nih.govresearchgate.netsemanticscholar.org This is attributed to the inhibition of non-radiative decay pathways, such as torsional motion around the central ethylene (B1197577) bond. nih.govresearchgate.net The emission from these frameworks is often described as ligand-centered, distinguishing it from other potential emission mechanisms like metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). osti.gov
| Compound/Framework | Emission Maximum (nm) | Excitation Wavelength (nm) | Notes |
| (Z)-H₂SDC based Lanthanide Frameworks | 450 | Not specified | Ligand-based emission attributed to π–π* transitions in the conjugated linker. rsc.org |
| [Zn(sdc)(H₂O)]n | 435 and 459 | 387 | Strong solid-state emission at room temperature. semanticscholar.org |
| [Cd(sdc)(H₂O)]n | 460 | 392 | Enhanced luminescence compared to the free ligand due to the rigidifying effect of the coordination network. semanticscholar.org |
| {[Cd(ttr4a)(sdc)]·1.5H₂O}n | 447 | 367 | Strong emission from the capsule-based MOF. semanticscholar.org |
| [Zn(sdc)(bita)]n | 470 | 367 | Primary mechanism stated as ligand-to-ligand charge transfer. semanticscholar.org |
| [Zn₂(sdc)₂(pvsp)]n | 484 | 425 | Photoluminescent. semanticscholar.org |
| {[Zn(sdc)(4,4′-bpy)]·2DMF}n | 505 | 417 | Photoluminescent. semanticscholar.org |
Influence of Ligand Orientation and Interchromophore Coupling on Luminescence Profiles
The spatial arrangement of this compound ligands within a crystalline structure significantly impacts the resulting luminescence. Variations in ligand orientation can lead to notable shifts in emission energy and changes in the shape of the emission peaks. rsc.org This phenomenon is often attributed to ligand-ligand charge transfer coupling, which can occur between closely spaced, co-facially aligned stilbene units. rsc.org
For example, a comparison of two zinc-based MOFs with the same (E)-stilbene dicarboxylic acid linker but different dimensionalities (2D vs. 3D) revealed a significant energy shift and altered peak shape in their luminescence spectra. rsc.org In a dense 2D network, the stilbene linkers exhibited a degree of interchromophore coupling. nih.govresearchgate.net In contrast, a less dense, porous 3D framework showed minimal interaction between the stilbenoid units, resulting in excitation and emission spectra characteristic of monomeric stilbenes. nih.govresearchgate.net The study of stilbene dimers has also provided insights into how through-space delocalization in co-facial arrangements affects optical properties. acs.org These findings underscore the importance of crystal engineering in tuning the photophysical properties of materials based on SDA.
Solvent-Dependent Luminescence in Frameworks
The luminescence of certain metal-organic frameworks incorporating this compound can be sensitive to the presence of guest solvent molecules within their pores. nih.govresearchgate.netsigmaaldrich.com This solvent-dependent luminescence suggests the potential for these materials to be used in chemical sensing applications. nih.govresearchgate.netacs.org The emission spectrum of a porous, 3D zinc-based MOF was observed to change depending on the nature of the incorporated solvent molecules. nih.govresearchgate.net This effect can arise from interactions between the solvent and the SDA linker, which can alter the electronic environment of the chromophore and thus its emission characteristics.
Spectroscopic Characterization in Research
Various spectroscopic techniques are employed to investigate the properties of this compound and its derivatives, providing valuable information about their electronic structure, conjugation, and excited-state dynamics.
UV-Vis Spectroscopy for Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for analyzing the extent of π-conjugation in this compound and its derivatives. The E (trans) and Z (cis) isomers of SDA exhibit distinct absorption profiles due to differences in their molecular geometry and, consequently, their degree of conjugation. The more planar E isomer allows for greater π-electron delocalization, resulting in a bathochromic (red) shift of its maximum absorption wavelength (λₘₐₓ) compared to the sterically hindered, non-planar Z isomer. Specifically, the E isomer has a reported λₘₐₓ of 320 nm, while the Z isomer's is 290 nm.
This technique is also used to study the effects of chemical modifications on the electronic structure of SDA. For instance, when SDA is used to functionalize graphene oxide, a significant red shift in the optical absorption is observed, indicating an extension of the π-conjugation of the system. uq.edu.auresearchgate.net The extended conjugation system of the trans-stilbene (B89595) backbone is responsible for strong absorption in the ultraviolet region, with primary absorption bands for derivatives like 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) appearing in the 250-350 nm range, corresponding to π→π* electronic transitions.
| Isomer/Derivative | λₘₐₓ (nm) | Notes |
| E-4,4'-Stilbenedicarboxylic acid | 320 | Enhanced conjugation in the trans configuration. |
| Z-4,4'-Stilbenedicarboxylic acid | 290 | Reduced symmetry and steric hindrance. |
| 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | 250-350 | π→π* electronic transitions within the conjugated aromatic system. |
Time-Resolved Luminescence Spectroscopy for Emission Lifetime Studies
Time-resolved luminescence spectroscopy is a powerful technique for investigating the dynamics of the excited state of this compound and its derivatives. This method measures the decay of luminescence intensity over time following excitation, providing the emission lifetime (τ). The emission lifetime is sensitive to the local environment of the chromophore and can be influenced by factors such as the rigidity of the molecule and the presence of quenching species.
In the context of MOFs, the incorporation of the SDA linker into a rigid framework can lead to increased emission lifetimes compared to the free ligand in solution. nih.govresearchgate.net This is because the rigid structure suppresses non-radiative decay pathways. nih.govresearchgate.net Studies have shown that time-resolved measurements can reveal biexponential emission decays, where the lifetime of the longer-lived state can be correlated with the nearest-neighbor cofacial stilbene-stilbene distances within the crystal structure. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy in Functionalization and Structural Studies
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural investigation of this compound (H₂SDC) and its derivatives. This method is highly effective for identifying key functional groups and tracking their transformations during chemical reactions, such as coordination to metal centers in metal-organic frameworks (MOFs) or covalent modification. By analyzing the vibrational modes of chemical bonds, FTIR provides detailed insights into molecular structure and the success of functionalization processes.
The FTIR spectrum of pure H₂SDC is characterized by several distinct absorption bands that correspond to its constituent functional groups. The most prominent features arise from the carboxylic acid moieties and the stilbene backbone. A very broad absorption typically observed in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The sharp and intense peak for the carbonyl (C=O) stretch is a key identifier, typically appearing around 1685-1688 cm⁻¹. rsc.org Vibrations associated with the aromatic rings and the central carbon-carbon double bond are also evident. The aromatic C=C stretching vibrations are found near 1600-1610 cm⁻¹, while the trans-alkenyl C=C stretch and C-H out-of-plane bending of the vinyl group also give rise to characteristic signals. rsc.org
When H₂SDC is used as an organic linker in the synthesis of coordination polymers or MOFs, it typically deprotonates to form the 4,4'-stilbenedicarboxylate (SDC²⁻) dianion. This change is clearly monitored by FTIR spectroscopy. The most significant spectral modification is the disappearance of the broad O-H band and the C=O stretching band of the carboxylic acid. In their place, two new strong absorption bands appear, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands provide valuable information about the coordination mode of the carboxylate group to the metal center. For instance, in a sodium(I) coordination polymer, {[Na₂(SDC)(H₂O)]}ₙ, these bands are well-defined, confirming the coordination of the carboxylate groups to the sodium ions. bibliotekanauki.plicm.edu.pl
FTIR is also crucial for confirming the covalent functionalization of H₂SDC or its attachment to other materials. In studies where graphene oxide (GO) was functionalized with H₂SDC, FTIR was used to verify the formation of ester linkages between the hydroxyl groups on the GO surface and the carboxylic acid groups of H₂SDC. researchgate.netresearchgate.net The appearance of characteristic ester C-O stretching bands, alongside the disappearance or significant reduction in the intensity of the O-H bands of GO, provides clear evidence of successful covalent modification. researchgate.netresearchgate.net Similarly, when post-synthetic modifications are performed on MOFs containing stilbene-based linkers, FTIR is used to track the introduction of new functional groups. For example, the appearance of a new band around 1740 cm⁻¹ can indicate the presence of free -COOH groups added to the framework. acs.org
Detailed research findings from FTIR analyses are summarized in the tables below, illustrating the characteristic vibrational frequencies for H₂SDC and its derivatives.
Interactive Data Table: Characteristic FTIR Peaks of this compound (H₂SDC)
| Wavenumber (cm⁻¹) | Assignment | Bond | Functional Group | Reference |
| 3057, 3013 | C-H Stretch | C-H | Aromatic/Vinyl | rsc.org |
| 2658, 2543 | O-H Stretch | O-H | Carboxylic Acid | rsc.org |
| 1685 - 1688 | C=O Stretch | C=O | Carboxylic Acid | rsc.org |
| 1609 | C=C Stretch | C=C | Aromatic | rsc.org |
| 1573 | C=C Stretch | C=C | Aromatic | rsc.org |
| 1419 | O-H Bend | O-H | Carboxylic Acid | rsc.org |
Interactive Data Table: FTIR Peak Shifts upon Functionalization of Stilbene-based Linkers
| System | Wavenumber (cm⁻¹) | Assignment | Notes | Reference |
| Zr-DASDCA MOF | 1430, 1257 | C-N Stretch | DASDCA is 2,2′-diamino-4,4′-stilbenedicarboxylic acid. | acs.org |
| Zr-DASDCA MOF | ~764 | N-H Wag | Intensity decreases upon functionalization of the amino group. | acs.org |
| Modified Zr-DASDCA | ~1740 | C=O Stretch | Appearance of free -COOH groups after post-synthetic modification. | acs.org |
| GO-COOH | Not specified | Ester Linkage | Confirms covalent attachment of H₂SDC to graphene oxide (GO). | researchgate.netresearchgate.net |
| {[Na₂(SDC)(H₂O)]}ₙ | Not specified | Asymmetric/Symmetric COO⁻ Stretch | Disappearance of C=O and O-H bands from H₂SDC and appearance of carboxylate bands confirms coordination. | bibliotekanauki.plicm.edu.pl |
Advanced Applications in Functional Materials Science
Catalytic Applications of 4,4'-Stilbenedicarboxylic Acid-Derived Materials
Materials derived from this compound, especially metal-organic frameworks (MOFs), have demonstrated significant potential as catalysts. The ordered structure of these materials, combining metal nodes and organic SDA linkers, creates well-defined active sites, high surface areas, and tunable porosity, which are advantageous for various catalytic processes.
The conversion of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating greenhouse gas emissions. colab.wssioc-journal.cn MOFs constructed with this compound and its derivatives have emerged as promising photocatalysts for CO2 reduction under visible light. nih.gov
A two-dimensional zinc-based MOF (Zn-SDC) synthesized using Zn(II) ions and this compound features a hexagonal network of trinuclear zinc clusters. kiche.or.krresearchgate.net This structure provides Lewis acid sites (Zn2+) that are crucial for activating CO2 molecules. Another approach involves modifying the SDA linker itself. By incorporating amino groups to create 2,2'-diamino-4,4'-stilbenedicarboxylic acid (H2SDCA-NH2), researchers have synthesized a zirconium-based MOF (Zr-SDCA-NH2). nih.gov This functionalization extends the material's light absorption into the visible spectrum (up to 600 nm) and enhances its photocatalytic activity. nih.gov In a demonstration of its efficacy, the Zr-SDCA-NH2 MOF achieved a formate (B1220265) production rate of 96.2 μmol h⁻¹ mmolMOF⁻¹ from CO2 under visible light, a performance higher than many other reported amine-functionalized Zr-MOFs. nih.gov The catalytic mechanism involves contributions from both the zirconium oxo cluster and the functionalized organic ligand. nih.gov
| Catalyst Material | Metal Center | Linker | Reaction | Key Finding | Reference |
|---|---|---|---|---|---|
| Zr-SDCA-NH2 | Zirconium (Zr) | 2,2'-diamino-4,4'-stilbenedicarboxylic acid | Visible-light photoreduction of CO2 to formate | Achieved a formate formation rate of 96.2 μmol h⁻¹ mmolMOF⁻¹. Amine functionalization extended light absorption into the visible range. | nih.gov |
| Zn-SDC | Zinc (Zn) | This compound | Cycloaddition of CO2 and propylene (B89431) oxide | Efficiently catalyzed the formation of cyclic carbonates under ambient, solvent-free conditions. | kiche.or.krresearchgate.net |
Beyond CO2 reduction, this compound-based materials catalyze other important chemical transformations. A notable example is the cycloaddition of CO2 to epoxides, which produces valuable five-membered cyclic carbonates. kiche.or.kr These carbonates are used as non-toxic solvents and precursors for polycarbonates and pharmaceuticals. kiche.or.kr The Zn-SDC MOF has proven to be an efficient and highly selective catalyst for this reaction, particularly for the coupling of CO2 and propylene oxide under ambient, solvent-free conditions. kiche.or.krresearchgate.net The catalytic mechanism relies on the Zn2+ sites within the MOF to activate the epoxide, while a co-catalyst like tetrabutylammonium (B224687) bromide (TBABr) facilitates the ring-opening of the epoxide. kiche.or.kr
Additionally, polymers incorporating stilbene (B7821643) derivatives have been shown to exhibit high catalytic activity for the Heck coupling reaction, a versatile method for forming carbon-carbon bonds. wiley-vch.de
Photocatalytic CO2 Reduction and Conversion
Sensor Technologies Based on this compound Frameworks
The inherent luminescent properties of the stilbene unit make this compound an excellent component for developing fluorescent sensors. When incorporated into MOFs, the SDA linkers can create frameworks that exhibit strong fluorescence, which can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors. rsc.orgresearchgate.net
Frameworks derived from this compound have been engineered to detect a range of specific molecules and ions. The porous and tunable nature of these MOFs allows for the selective adsorption of analytes, leading to a detectable change in the material's properties.
For instance, manganese-based luminescent MOFs have been developed for the sensitive detection of Fe3+ ions in solution. acs.org In another application, a MIL-140 structured MOF using this compound was synthesized and post-synthetically modified by replacing some SDA linkers with 4,4'-azostilbenedicarboxylic acid. uni-hannover.de This mixed-linker MOF could then coordinate with copper ions, enabling the framework to be used for the specific detection of hydrogen sulfide (B99878) (H2S) gas, which reacts with the copper to form CuS. uni-hannover.de The development of these materials provides a promising alternative to more resource-intensive detection methods. acs.org
| Framework Type | Target Analyte | Detection Principle | Reference |
|---|---|---|---|
| Manganese-based LMOF | Fe³⁺ ions | Luminescence change | acs.org |
| MIL-140D-sdc (Copper-functionalized) | Hydrogen Sulfide (H₂S) | Reaction with coordinated copper ions | uni-hannover.de |
| Luminescent MOF-Graphene Oxide Composite | Nitroaromatic Explosives | Fluorescence quenching | bibliotekanauki.pl |
The primary mechanism for detecting many analytes, particularly nitroaromatic explosives, with stilbene-based materials is fluorescence quenching. researchgate.netnih.gov Luminescent MOFs derived from SDA exhibit strong fluorescence due to the π-conjugated system of the stilbene linker. When an electron-deficient molecule, such as a nitroaromatic compound (e.g., trinitrotoluene, TNT), enters the pores of the MOF, it can interact with the electron-rich stilbene linker. mdpi.com This interaction often leads to photo-induced electron transfer from the excited state of the MOF's linker to the analyte molecule. researchgate.net This process provides a non-radiative decay pathway for the excited linker, effectively "quenching" or reducing the fluorescence intensity. researchgate.netmdpi.com
The high sensitivity of this method stems from the fact that a single analyte molecule can quench the fluorescence of multiple fluorophores within the framework, leading to a significant and easily detectable signal change. nih.gov This mechanism has been successfully applied in luminescent MOF-functionalized graphene oxide nanocomposites for the reversible detection of high explosives. bibliotekanauki.pl
The versatility of sensor technologies based on this compound frameworks extends to environmental monitoring. These materials have shown potential for detecting various pollutants in both gas and liquid phases. As mentioned, a copper-functionalized MOF based on SDA has been specifically designed for the detection of the toxic gas hydrogen sulfide. uni-hannover.de Furthermore, research has indicated the potential for these frameworks to be used in the detection of anionic and aromatic pollutants, highlighting their broader applicability in environmental sensing. acs.org The ability to functionalize the MOF structure allows for tuning the selectivity towards different target pollutants, making them a highly adaptable platform for addressing environmental safety concerns.
Detection Mechanisms (e.g., Fluorescence Quenching for Explosives)
Energy Storage Materials Research
The unique electronic and structural properties of SDA make it a compelling candidate for developing next-generation energy storage devices. Its incorporation into electrode materials for both supercapacitors and batteries is an active area of investigation.
Supercapacitors are energy storage devices valued for their high power density and long cycle life. uq.edu.au The performance of a supercapacitor is heavily dependent on its electrode material's surface area and electrical conductivity. uq.edu.au Research has shown that modifying graphene oxide (GO), a material with a high surface area, with this compound can significantly enhance its capacitive properties. uq.edu.auresearchgate.net
In one study, GO was covalently functionalized with SDA. uq.edu.au This modification resulted in a four-fold increase in capacitance compared to unmodified graphene oxide. uq.edu.auresearchgate.net The enhancement is attributed to the extended π-conjugation provided by the stilbene backbone. uq.edu.au Spectroscopic analysis confirmed this effect, showing a significant red shift in optical absorption for the SDA-modified GO, which indicates a more delocalized electronic structure. uq.edu.auresearchgate.net This improved electronic interaction facilitates better charge storage capabilities, making SDA-functionalized graphene a promising electrode material for high-performance supercapacitors. uq.edu.au
Table 1: Electrochemical Performance of Functionalized Graphene Oxide
| Material | Capacitance Increase (vs. GO) | Optical Absorption Red Shift |
|---|---|---|
| SDA-Modified Graphene Oxide | 4x | 104 nm |
| Aniline-Modified Graphene Oxide | 2x | 45 nm |
Data sourced from a 2016 study on functionalized graphene oxide for supercapacitors. uq.edu.auresearchgate.net
Sodium-ion batteries (SIBs) are an emerging alternative to lithium-ion batteries, primarily because sodium is a more earth-abundant element. rsc.org A key challenge in SIB development is finding suitable anode materials. mdpi.comoaepublish.com Organic electrode materials, particularly sodium carboxylates, are attractive because their redox-active carboxylate groups can facilitate the insertion of sodium ions. rsc.org
This compound is used as a precursor to synthesize disodium (B8443419) 4,4'-stilbenedicarboxylate (Na-SDC), a promising anode material for SIBs. rsc.orgrsc.org The conjugated π-system within the stilbene backbone helps to stabilize the negative charge during the reduction of the carboxylate groups, which is essential for the battery's function. rsc.org Researchers have successfully synthesized Na-SDC through both conventional solution-based methods and more efficient, solvent-free mechanochemical processes. rsc.orgrsc.org These studies document the potential of SDA-derived materials as a viable class of anodes for sustainable sodium-ion battery technology. rsc.org
Integration into Supercapacitor Electrode Materials
Gas Adsorption and Separation Studies
The rigid and well-defined structure of this compound makes it an excellent linker for creating metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in storing and separating gases.
MOFs constructed using SDA as an organic linker have been investigated for their utility in selective gas separation. The precise pore structure and chemical functionality of these frameworks can be tailored to differentiate between similar gas molecules, such as ethylene (B1197577) and ethane. This separation is a critical process in the chemical industry.
The porosity and adsorption capacity of SDA-based MOFs are central to their function. Researchers have synthesized several highly porous zirconium-based MOFs using SDA. For instance, a framework designated UBMOF-9, which uses SDA as the sole organic linker, was synthesized and its properties analyzed. rsc.org
After activation with supercritical CO₂, UBMOF-9 exhibited a high Brunauer–Emmett–Teller (BET) surface area of 2667 m² g⁻¹. rsc.org This large surface area is indicative of significant internal porosity. acs.org The material demonstrated excellent hydrogen uptake, reaching approximately 4 wt% at 13 MPa. rsc.org Another mixed-linker MOF, UBMOF-31, which combines SDA with 2,2′-diamino-4,4′-stilbenedicarboxylic acid, also showed a high surface area of 2552 m² g⁻¹ and high selectivity for adsorbing CO₂ over N₂. rsc.org The textural properties of such MOFs are typically determined through nitrogen adsorption analysis at -196 °C. acs.org
Table 2: Properties of Porous Zr-based MOFs using SDA Linkers
| MOF Name | Organic Linker(s) | BET Surface Area (scCO₂ activated) | H₂ Uptake (at 13 MPa) |
|---|---|---|---|
| UBMOF-9 | This compound | 2667 m² g⁻¹ | ~4.0 wt% |
| UBMOF-31 | This compound & 2,2′-Diamino-4,4′-stilbenedicarboxylic acid | 2552 m² g⁻¹ | 4.9 wt% |
Data sourced from a 2016 study on porous zirconium-based MOFs. rsc.org
Exploration for Selective Gas Separation Processes (e.g., Ethylene from Ethane)
Supramolecular Self-Assembly Research
Supramolecular self-assembly is a process where molecules spontaneously form ordered structures, and it is a key technique in bottom-up nanofabrication. rsc.org this compound is an ideal candidate for such studies due to its linear structure and hydrogen-bonding carboxyl groups. nih.gov
Studies using scanning tunneling microscopy have observed the self-assembly of SDA into two-dimensionally ordered monolayers on graphite (B72142) surfaces. nih.gov In these structures, the molecules arrange themselves into one-dimensional rows held together by hydrogen bonds between their carboxylic acid groups. nih.gov The thermodynamics of this self-assembly process have been quantified using a Born-Haber cycle, which evaluates the enthalpy changes involved. rsc.org This research provides fundamental insights into the driving forces that govern the formation of these intricate molecular architectures, which is crucial for designing functional nanostructures. rsc.orgnih.gov
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | SDA |
| 2,2′-Diamino-4,4′-stilbenedicarboxylic acid | - |
| Aniline (B41778) | - |
| Carbon Dioxide | CO₂ |
| Disodium 4,4'-stilbenedicarboxylate | Na-SDC |
| Ethane | - |
| Ethylene | - |
| Graphene Oxide | GO |
| Hydrogen | H₂ |
| Nitrogen | N₂ |
| Sodium | - |
Thermodynamic and Kinetic Studies of Self-Assembly Processes
Biomedical and Environmental Remediation Applications
The versatility of this compound and its derivatives extends to biomedical and environmental applications, primarily through its use as a building block in metal-organic frameworks (MOFs).
Metal-organic frameworks utilizing derivatives of this compound have shown promise as carriers for drug encapsulation and controlled release. For instance, a porous zirconium-based MOF synthesized with a 2,2′-diamino-4,4′-stilbenedicarboxylic acid linker has been investigated for the storage and delivery of ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug. acs.org
The porous nature of these MOFs allows for the loading of drug molecules within their cavities. The release of the encapsulated drug can then be controlled, which is significant for effective dosing. acs.org In studies using a phosphate-buffered saline solution at a pH of 7.4 (simulating human body conditions), these MOFs demonstrated a nearly constant and slow release of ibuprofen for up to 10 days. acs.org This controlled release profile can help in maintaining therapeutic drug levels and avoiding the adverse effects associated with overdosing. acs.org The release rate can also be modulated by changing the pH of the surrounding medium, offering another layer of control over the drug delivery system. acs.org
| Time (days) | Release Profile | Significance |
| Up to 10 | Nearly constant release rate (R² ≈ 0.98) | Effective for controlled dosing in the human body |
| This table summarizes the controlled release characteristics of ibuprofen from a MOF based on a this compound derivative. acs.org |
The disposal of radioactive waste, particularly the sequestration of hazardous isotopes like iodine, is a significant environmental challenge. nih.gov Metal-organic frameworks constructed with this compound as an organic linker have demonstrated high efficiency in capturing iodine from radioactive waste streams. Specifically, a thorium-based MOF (Th-MOF) incorporating SDA has shown substantial uptake of iodine. This material was capable of achieving nearly complete removal of iodine from cyclohexane (B81311) solutions, highlighting its potential for practical application in radioactive waste management. The ordered, porous structure of the MOF allows for the effective trapping of iodine molecules.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the photophysical properties of 4,4'-stilbenedicarboxylic acid (H₂SDC). Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent methods used for these investigations.
Studies on the stereoisomers of H₂SDC reveal significant differences in their thermodynamic stability and electronic properties. DFT calculations have quantified the energy difference between the E (trans) and Z (cis) isomers to be approximately 45 kJ/mol. The higher stability of the E isomer is attributed to its planar conformation, which allows for extended π-conjugation and more effective intermolecular π-π stacking. This extended conjugation in the E isomer also results in a bathochromic shift (a shift to longer wavelength) in its UV-vis absorption spectrum compared to the non-planar Z isomer.
Computational studies on derivatives, such as 2,3′-diamino-4,4′-stilbenedicarboxylic acid, further highlight the utility of these methods. DFT and TD-DFT calculations, using the B3LYP hybrid functional, have been employed to analyze the geometry, electronic structure, and nonlinear optical properties of such derivatives for applications like dye-sensitized solar cells. nih.gov These calculations demonstrated that the low-energy excited states are dominated by photoinduced electron-transfer processes, which is a critical feature for a dye sensitizer (B1316253). nih.gov The interfacial electron transfer from the dye to a semiconductor like TiO₂ can be modeled, revealing the potential efficiency of the sensitizer in solar cell applications. nih.gov
Table 1: Calculated Properties of this compound Isomers
| Property | E Isomer (trans) | Z Isomer (cis) | Method |
|---|---|---|---|
| Relative Energy | 0 kJ/mol | ~45 kJ/mol | DFT |
| Conformation | Planar | Non-planar | DFT/SCXRD |
This table summarizes key differences between the E and Z isomers of this compound based on computational and experimental data.
Molecular Modeling of Metal-Organic Frameworks and Coordination Networks
Molecular modeling is a cornerstone in the design and analysis of metal-organic frameworks (MOFs) and coordination polymers that utilize this compound as an organic linker. The geometry of the H₂SDC ligand is a critical determinant of the final topology of the framework.
The trans isomer of H₂SDC is a linear and rigid linker that is frequently used to construct robust frameworks. For instance, its reaction with zinc nitrate (B79036) can yield different structures depending on the solvent and temperature. In DMF, a dense 2-dimensional network may form, whereas in a solvent like N,N-diethylformamide (DEF) at higher temperatures, a porous 3-dimensional framework can be produced. acs.org Molecular modeling helps to rationalize these observations by simulating the interactions between the linker, metal ions, and solvent molecules that guide the assembly process.
Conversely, the non-linear geometry of the Z isomer of H₂SDC leads to the formation of different and often more complex network topologies. rsc.org Recent research has shown that using (Z)-H₂SDC with lanthanide metals can produce both 2D sheet-like frameworks and 3D microporous frameworks. rsc.orgresearchgate.net Some of these 3D frameworks possess previously unrecognized underlying net topologies. rsc.org Computational models are used to visualize and analyze these complex 3D structures, calculating properties such as pore size and solvent-accessible volume, which are crucial for potential applications in gas storage or separation. researchgate.net For example, modeling has shown that lanthanide-based MOFs with (Z)-H₂SDC can have internal voids of up to 5.2 Å in diameter. rsc.org Ab initio molecular dynamics (AIMD) simulations are also employed to study the dynamic behavior of guest molecules within the pores of such MOFs, providing insights into competitive adsorption and potential in-pore reactions. nih.gov
Thermodynamic Simulations of Self-Assembly Processes (e.g., Born-Haber Cycle applications)
Understanding the thermodynamic driving forces behind the self-assembly of H₂SDC is crucial for controlling the formation of desired nanostructures, such as self-assembled monolayers (SAMs) at liquid-solid interfaces. Direct calorimetric measurement of the enthalpy change during monolayer formation is often impractical. nih.gov
Sublimation Enthalpy (ΔH_sub): The energy required to transfer the molecule from the solid state to the gas phase.
Dissolution Enthalpy (ΔH_diss): The enthalpy change when the solid dissolves in the solvent.
Monolayer Binding Enthalpy (ΔH_bind): The energy released when the molecule adsorbs from a vacuum onto the substrate.
Dewetting Enthalpy (ΔH_dewet): The energy required to remove the solvent from the substrate surface to make way for the adsorbing molecule.
By applying this cycle, researchers have been able to quantify the contributions of different interactions to the stability of the monolayer. A comparative study between H₂SDC and the smaller terephthalic acid (TPA) showed that the extended stilbene (B7821643) backbone of H₂SDC provides a significantly larger enthalpic contribution to the monolayer's stability, primarily through enhanced van der Waals interactions with the graphite (B72142) substrate.
Table 2: Thermodynamic Data for H₂SDC Monolayer Self-Assembly
| Thermodynamic Parameter | Value (kJ/mol) | Description |
|---|---|---|
| Sublimation Enthalpy (ΔH_sub) | +169.0 ± 2.8 | Energy to vaporize solid H₂SDC. |
| Dissolution Enthalpy (ΔH_diss) | +33.1 ± 1.1 | Enthalpy change for dissolving H₂SDC in nonanoic acid. |
| Monolayer Binding Enthalpy (ΔH_bind) | -156.9 | Energy released upon binding to graphite from vacuum. |
| Dewetting Enthalpy (ΔH_dewet) | +34.9 | Energy to dewet nonanoic acid per mole of H₂SDC. |
Data obtained from Born-Haber cycle analysis for the self-assembly of H₂SDC at the nonanoic acid-graphite interface.
Molecular Force Field Calculations in Host-Guest Interactions
Molecular force field calculations are a powerful computational method for studying the non-covalent interactions that govern the formation and stability of host-guest complexes involving 4,4'-stilbenedicarboxylate. These calculations use classical mechanics to model the potential energy of a system, allowing for the simulation of large molecular assemblies and the prediction of binding affinities and geometries.
A notable example involves the interaction between the dianionic form of trans-4,4'-stilbenedicarboxylic acid (SDC²⁻) as a guest molecule and a large, tetracationic macrocyclic host, known as the "Texas-sized molecular box". pnas.org This system acts as a molecular switch that can be controlled by both light and pH. Molecular mechanics (MM+) force field calculations were used to optimize the geometries of the possible host-guest complexes. pnas.org These calculations provided theoretical support for the formation of a threaded pseudorotaxane structure, where the linear SDC²⁻ guest threads through the cavity of the macrocyclic host. pnas.org
Force fields like CHARMm and Tripos are also used more broadly to investigate the geometry and energetics of host-guest complexes. acs.org The accuracy of these force fields is critical for reliable predictions. Sensitivity analysis can be employed to efficiently tune force field parameters, such as Lennard-Jones parameters, by comparing calculated binding enthalpies with experimental calorimetric data. nih.gov This approach helps to refine force fields for more accurate modeling of non-covalent binding, which is essential for applications in drug discovery and materials design. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Isomers and Substituted Derivatives of 4,4'-Stilbenedicarboxylic Acid
The vast majority of research has centered on the thermodynamically stable trans (E) isomer of this compound. rsc.org However, the cis (Z) isomer, though less stable, presents a unique geometric platform for creating novel materials with distinct properties. rsc.org The non-planar structure of the Z isomer can lead to different framework topologies and pore environments in MOFs, which remain largely unexplored. rsc.org A significant research avenue lies in developing reliable synthetic or photochemical methods to isolate and utilize the Z isomer, which has been historically overlooked. rsc.org Recent work has demonstrated the synthesis of lanthanide-based MOFs using the (Z)-H₂SDC linker, resulting in new 2D and 3D frameworks with previously unseen topologies. rsc.orgrsc.org
Furthermore, the strategic substitution of the stilbene (B7821643) backbone or the carboxylic acid groups offers a powerful tool for tuning material properties. Introducing functional groups, such as amino (–NH₂) groups to create derivatives like 2,2'-diamino-4,4'-stilbenedicarboxylic acid (DASDCA), can introduce new functionalities. These amino groups can act as Lewis basic sites, enhancing properties like CO₂ adsorption and hydrogen storage in the resulting MOFs. The exploration of a wider range of functional groups will undoubtedly lead to materials with tailored electronic, optical, and chemical properties.
Table 1: Comparison of E and Z Isomers of this compound
| Property | E (trans) Isomer | Z (cis) Isomer | Reference |
| Geometry | Planar, extended π-conjugation | Non-planar, steric hindrance | |
| Thermodynamic Stability | More stable | Less stable | |
| UV-vis λₘₐₓ | ~320 nm | ~290 nm | |
| Research Focus | Extensively studied | Largely unexplored | rsc.org |
Integration into Hybrid Materials Systems with Synergistic Properties
The integration of this compound-based materials, especially MOFs, into hybrid systems is a rapidly emerging field. By combining these porous crystalline materials with other functional components like polymers, nanoparticles, or carbon-based materials, researchers can create composites with synergistic or entirely new properties. For instance, MOF-polymer hybrid materials are being developed for applications in textiles, gels, and membranes. acs.org
One promising strategy involves the creation of "core-shell" materials, where a MOF based on this compound forms either the core or the shell. rsc.org This approach can enhance stability, introduce new functionalities, and create hierarchical structures with precisely controlled properties. The combination of the inherent porosity and functionality of the MOF with the unique characteristics of the secondary material can lead to advancements in areas such as catalysis, sensing, and controlled release.
Advanced Functionalization Strategies for Tailored Material Performance
Post-synthetic modification (PSM) has become a cornerstone for tailoring the properties of MOFs after their initial synthesis. labxing.com This powerful technique allows for the introduction of new functional groups onto the organic linkers or the metal nodes of a pre-existing framework. For MOFs constructed from this compound, PSM opens up a vast landscape for fine-tuning their performance.
Covalent PSM involves forming new covalent bonds with the organic linker. rsc.org For example, the double bond in the stilbene unit can be a target for reactions like bromination. rsc.org Another approach is to use derivatives of this compound that already contain reactive functional groups, such as amino groups, which can then be further modified. nih.gov Coordinative PSM, on the other hand, focuses on modifying the metal-containing secondary building units (SBUs) by attaching new molecules through coordination bonds. acs.org These advanced functionalization strategies are crucial for developing materials with highly specific and optimized properties for applications in gas separation, catalysis, and drug delivery. acs.org
Multidisciplinary Research in Bio- and Environmental Applications of MOFs
The unique properties of MOFs derived from this compound, such as their high porosity, tunable structures, and potential for functionalization, make them highly attractive for a range of biological and environmental applications. rsc.orgchemicalbook.com In the biomedical field, these materials are being explored as carriers for drug delivery. nih.govchemicalbook.commdpi.com The porous nature of the MOFs allows for the encapsulation of drug molecules, and the framework can be designed for controlled release. nih.gov The inherent luminescence of the stilbene linker also makes these MOFs promising candidates for bio-imaging and sensing applications. nih.govosti.govnih.gov
For environmental applications, these MOFs are being investigated for their potential in gas storage and separation, which is crucial for carbon capture and other green technologies. Their ability to selectively adsorb certain gases can be enhanced through functionalization. osti.gov Furthermore, their catalytic activity is being harnessed for the degradation of pollutants. The development of these materials for practical bio- and environmental applications will require a multidisciplinary approach, combining expertise in chemistry, materials science, biology, and engineering.
Table 2: Emerging Applications of this compound-Based MOFs
| Application Area | Specific Use | Key MOF Property | Reference |
| Biomedical | Drug Delivery | High porosity, biocompatibility, controlled release | nih.govchemicalbook.commdpi.com |
| Bio-imaging & Sensing | Inherent luminescence of the stilbene linker | nih.govosti.govnih.gov | |
| Environmental | Gas Storage & Separation | High surface area, tunable pore size, selective adsorption | rsc.org |
| Pollutant Degradation | Catalytic activity | rsc.org | |
| Radioactive Waste Remediation | Iodine sequestration |
Application of Machine Learning and Artificial Intelligence in the Design and Discovery of this compound-Based Materials
The traditional trial-and-error approach to materials discovery can be time-consuming and resource-intensive. The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. By training algorithms on existing data, ML models can predict the properties of new, hypothetical materials based on this compound and its derivatives.
These computational tools can screen vast virtual libraries of potential structures to identify candidates with desired properties, such as high gas uptake, specific pore geometries, or optimal electronic characteristics. This computational pre-screening can significantly accelerate the discovery of new materials by guiding experimental efforts toward the most promising candidates. As more data on the synthesis, structure, and properties of this compound-based materials become available, the predictive power of ML and AI models will continue to improve, paving the way for the rapid design and discovery of next-generation functional materials.
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for characterizing SDA monolayer self-assembly at liquid–solid interfaces?
- Answer: Scanning Tunneling Microscopy (STM) and molecular mechanics (MM)/molecular dynamics (MD) simulations are primary tools. STM provides structural data (e.g., unit cell parameters: Å, Å, ) for SDA monolayers at the nonanoic acid–graphite interface . MM/MD simulations parameterize hydrogen bond strengths (e.g., resonance-assisted hydrogen bonds (RAHB) with ) and validate monolayer stability . Temperature-Programmed Desorption (TPD) quantifies binding enthalpies (e.g., ) .
Q. How does SDA function as a ligand in coordination polymers and metal-organic frameworks (MOFs)?
- Answer: SDA serves as a rigid, conjugated linker in MOFs due to its extended aromatic system. For example, solvothermal synthesis with ZrCl₄ and modulators (e.g., benzoic acid) produces Zr-based MOFs like UBMOF-9 (), which exhibit large pore apertures (~25 Å) and high surface areas (2552 m²/g) . The ethylene bridge in SDA allows conformational flexibility, enabling luminescence enhancement in MOFs .
Advanced Research Questions
Q. How can Born–Haber cycles resolve thermodynamic contributions in SDA monolayer self-assembly?
- Answer: The cycle integrates sublimation (), dissolution (), and monolayer binding () enthalpies . Dewetting enthalpy () is estimated by normalizing solvent desorption energy per SDA molecule. Total enthalpy change for self-assembly is , slightly exceeding entropic costs () .
Q. What challenges arise in simulating solvent dewetting during SDA monolayer formation?
- Answer: Dewetting involves solvent (nonanoic acid) desorption from graphite, but solvent layer thickness and structure are experimentally inaccessible. Assumptions include canceling interfacial tension contributions beyond the first solvent layer. Theoretical models approximate using area-per-molecule ratios (SDA: 94.3 Ų; nonanoic acid: 67.9 Ų) and melting entropy (), but errors arise from neglected conformational entropy .
Q. How do SDA’s thermodynamic properties compare to shorter analogs like terephthalic acid (TPA)?
- Answer:
Methodological Recommendations
Q. What strategies optimize SDA-based MOF synthesis for hydrogen storage?
- Answer: Mixed-linker approaches (e.g., combining SDA with 2,2'-diamino-SDA) yield UBMOF-31, achieving 4.9 wt% H₂ uptake. Solvent choice (DMF/NMP mixtures) and modulators (e.g., acetic acid) control crystallinity and phase purity. Post-synthetic ozone treatment selectively cleaves ligands, expanding micropores into mesopores for enhanced gas diffusion .
Q. How are computational force fields adapted for SDA hydrogen bond modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
